2,3-Dideoxyfucose

Description

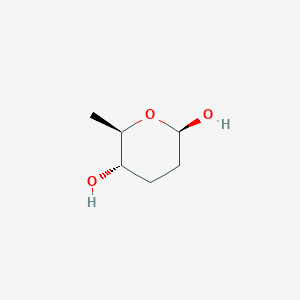

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

(2R,5S,6R)-6-methyloxane-2,5-diol |

InChI |

InChI=1S/C6H12O3/c1-4-5(7)2-3-6(8)9-4/h4-8H,2-3H2,1H3/t4-,5+,6-/m1/s1 |

InChI Key |

ZCYMCBOUZXAAJG-NGJCXOISSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](CC[C@@H](O1)O)O |

Canonical SMILES |

CC1C(CCC(O1)O)O |

Origin of Product |

United States |

Synthetic Strategies for 2,3 Dideoxyfucose and Its Analogues

Chemoenzymatic Synthesis Approaches for Dideoxy Sugars

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the practicality of chemical reactions to construct complex molecules. This approach is particularly powerful for carbohydrate synthesis, where enzymes can create specific stereocenters with high fidelity.

Enzymatic Aldol (B89426) Addition Reactions in Dideoxyfucose Synthesis

Enzymatic aldol addition is a cornerstone of chemoenzymatic sugar synthesis, facilitating the formation of carbon-carbon bonds with stereocontrol. researchgate.net Aldolases, the enzymes that catalyze these reactions, are classified based on their reaction mechanisms and substrate specificity. researchgate.net They typically use a ketone donor and an aldehyde acceptor to form a new chiral center. researchgate.net

A common method for synthesizing L-fucose and its analogs involves a three-step enzymatic process starting with an aldol addition. google.com This sequence begins with the aldolase-catalyzed reaction between dihydroxyacetone phosphate (B84403) (DHAP) and an aldehyde (like DL-lactaldehyde for L-fucose) to produce a ketose-1-phosphate intermediate. google.com This is followed by enzymatic dephosphorylation and isomerization to yield the final fucose analog. google.com

The substrate scope of aldolases is a critical factor in their synthetic utility. Research has focused on expanding the range of acceptable substrates. For instance, pyruvate (B1213749) aldolases have been shown to use hydroxypyruvic acid and 2-oxobutyric acid as nucleophile donors, broadening the types of analogs that can be synthesized. researchgate.net Furthermore, the evolution of enzymes like D-2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740) through directed evolution has produced variants with altered substrate specificity and improved catalytic efficiency. nih.gov These evolved enzymes can accept non-phosphorylated aldehydes, providing a more direct route to both D- and L-sugars. nih.gov

| Enzyme Class | Donor Substrate (Example) | Acceptor Substrate (Example) | Key Feature |

| Class I Aldolase | Carbonyl compound | Aldehyde | Forms a Schiff base intermediate with a lysine (B10760008) residue. researchgate.net |

| Class II Aldolase | Pyruvate | Acetaldehyde | Requires a divalent metal ion cofactor (e.g., Zn²⁺). researchgate.net |

| DERA | Aldehyde/Ketone | Aldehyde | Condenses aldehydes to form β-hydroxyaldehydes. researchgate.net |

Stereoselective Synthesis of 2,3-Dideoxy-Glycosides

The stereoselective formation of the glycosidic bond is a major challenge in carbohydrate chemistry, especially for 2-deoxy and 2,3-dideoxy sugars which lack a neighboring participating group at the C-2 position to direct the stereochemical outcome. nih.govnih.gov Direct glycosylation methods are often preferred for their efficiency over indirect strategies that require extra steps for introducing and removing a participating group. rsc.org

Several modern catalytic systems have been developed to achieve high stereoselectivity. Lewis acid-mediated glycosylation using 2-deoxyglycosyl 3-benzoylpropionates as novel donors has proven effective. rsc.org These donors are stable and react with primary, secondary, and tertiary alcohols to give products with high stereoselectivity. rsc.org Another approach employs 2-deoxy-2-iodo-glucopyranosyl acetate (B1210297) donors, which also lead to a highly stereoselective synthesis of 2-deoxy-β-glycosides. acs.org

Organoboron catalysts have been used for the regioselective and stereoselective synthesis of β-2-deoxyglycosidic linkages, particularly with acceptors that have unprotected cis-1,2 or 1,3-diols. nih.govrsc.org This method relies on the catalyst's ability to enhance the nucleophilicity of the acceptor, favoring an SN2-type reaction. rsc.org

Total Synthesis of 2,3-Dideoxyfucose Derivatives

Total synthesis provides access to a wide range of structurally diverse dideoxy sugar derivatives that may not be accessible through enzymatic routes. These methods often involve multi-step sequences to build the carbohydrate scaffold and install the desired functionalities.

Synthesis of Thiofuranose Derivatives Containing Dideoxyfucose Motifs

Thiosugars, where a sulfur atom replaces an oxygen in the sugar ring or the glycosidic bond, are important sugar mimetics. nih.gov An effective method for the stereoselective synthesis of α-2-deoxythioglycosides uses glycals (unsaturated carbohydrate donors) catalyzed by silver trifluoromethanesulfonate (B1224126) (AgOTf). nih.gov This reaction proceeds under mild conditions and tolerates a variety of alkyl and aryl thiols, producing the desired α-linked products in good yields and high stereoselectivity. nih.gov

A different strategy for creating sulfur-containing heterocyclic diols involves the regioselective opening of optically active C2-symmetric bis-epoxides. For example, reacting (2S,4S)-1,2:4,5-diepoxypentane with sodium sulfide (B99878) yields a tetrahydrothiophenediol as the major product through a preferred 5-exo cyclization. ucla.eduacs.org This diol serves as a precursor for more complex molecules. ucla.eduacs.org

| Method | Catalyst/Reagent | Key Intermediate | Product Type | Selectivity |

| Glycal Thiolation | AgOTf | 3,4-O-carbonate glycal | α-2-deoxythioglycoside | Excellent α-selectivity. nih.gov |

| Bis-epoxide Opening | Sodium Sulfide | (2S,4S)-1,2:4,5-diepoxypentane | Tetrahydrothiophenediol | 5:1 regioselectivity. acs.org |

Synthesis of Dideoxy Azanucleoside Analogues

Azanucleosides are nucleoside analogs where a nitrogen atom replaces a carbon in the sugar ring. They are a significant class of compounds with therapeutic applications, including as DNA demethylating agents. nih.govnih.gov The synthesis of dideoxy azanucleoside analogues often involves building a modified heterocyclic core and coupling it to a nucleobase.

One approach to a 2,3-dideoxy analogue involved an exhaustive diimide reduction of a diene amide intermediate, which successfully reduced both double bonds to afford a 2,3-dideoxy-C4'-amido bis-pyranoside in high yield. nih.gov Another synthetic route toward 2′,3′-dideoxy-2′-monofluoromethyl azanucleosides utilized (2S,4S)-Methyl-N-tert-butoxycarbonyl-4-monofluoromethylpyroglutamate as a key intermediate, which was formed through dehydrofluorination and subsequent hydrogenation. researchgate.net

Approaches to 2,3-Dideoxy-Hexane-Tetrols and -Triols

Acyclic sugar derivatives like hexane-tetrols and -triols are valuable chiral building blocks. A catalytic route has been developed to produce hexane-1,2,5,6-tetrol in high yield from cellulose-derived levoglucosanol. rsc.org The process involves the hydrolysis of threo- and erythro-lgol to form 3,4-dideoxymannose (DDM) and 3,4-dideoxyglucose (DDG), respectively, over a bifunctional Pt/SiO2-Al2O3 catalyst. rsc.org Subsequent hydrogenation of these intermediates yields the corresponding tetrols. rsc.org

Another synthetic pathway to optically active tetrols starts from the asymmetric dihydroxylation of dienes like 1,4-pentadiene (B1346968) or 1,5-hexadiene. ucla.eduacs.org However, this method can produce a difficult-to-separate mixture of the desired optically active tetrol and the meso-tetrol. ucla.eduacs.org The synthesis of a unique symmetric tetrol, known as Ling's tetrol, has been achieved in a single step from perbenzylated α-cyclodextrin, offering a more efficient route to this specific polyol. researchgate.net

Protecting Group Strategies in this compound Synthesis

The synthesis of this compound and its analogues necessitates a sophisticated use of protecting groups to ensure regioselectivity and stereoselectivity. The choice of protecting groups is critical for masking reactive hydroxyl groups, allowing for selective modifications at the C-2 and C-3 positions, and for ensuring stability throughout the synthetic sequence.

A key challenge in carbohydrate chemistry is the differentiation between multiple hydroxyl groups of similar reactivity. An effective protecting group strategy involves the use of orthogonal sets of protecting groups, which can be removed under specific conditions without affecting others. researchgate.net This allows for a stepwise and controlled manipulation of the sugar backbone.

In the context of synthesizing deoxy sugars like fucose analogues, common protecting groups for hydroxyl functions include acyl, alkyl, and silyl (B83357) ethers. nih.gov For instance, in the synthesis of methyl thioglycoside derivatives of deoxy-L-fucose, benzoyl (Bz) groups have been employed. nih.gov Benzoyl groups are typically stable to acidic conditions and can be removed under basic conditions. Another strategy involves the use of a (phenoxy)thiocarbonyl group, which can be reductively removed to achieve deoxygenation, a key step in obtaining deoxy sugars. nih.gov

A notable enantioselective synthesis of 2,3-dideoxyhexoses, which includes analogues of this compound, starts from furfural (B47365). researchgate.netnih.gov In this route, a key protecting group for the C-6 hydroxyl group is the tert-butyldimethylsilyl (TBS) ether. researchgate.netnih.gov TBS ethers are popular due to their ease of introduction, stability under a wide range of reaction conditions, and selective removal using fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF). libretexts.org This stability and selective removal are crucial when performing multi-step transformations on other parts of the sugar molecule.

The following table summarizes protecting groups relevant to the synthesis of this compound and its analogues:

Interactive Data Table: Protecting Groups in Deoxyfucose Analogue Synthesis

| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Comments |

| Benzoyl | Bz | Benzoyl chloride, pyridine | Base (e.g., NaOMe in MeOH) | Stable to acid, can influence reactivity of adjacent centers. nih.gov |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF) or acid. libretexts.org | Provides good steric bulk and is stable to many non-acidic reagents. researchgate.netnih.gov |

| (Phenoxy)thiocarbonyl | PhOC(S) | Phenyl chlorothionocarbonate | Radical reduction (e.g., Bu₃SnH, AIBN) | Used in the Barton-McCombie deoxygenation reaction. nih.gov |

| Carboxybenzyl | Cbz | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) | Commonly used for protecting amino groups in amino sugar synthesis. researchgate.netnih.gov |

The strategic selection and application of these protecting groups are fundamental to the successful synthesis of complex molecules like this compound, enabling chemists to navigate the intricate landscape of carbohydrate reactivity.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of carbohydrates is an area of growing importance, aiming to reduce environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency. organic-chemistry.org While specific literature detailing green chemistry applications exclusively for this compound synthesis is nascent, broader trends in deoxysugar synthesis highlight relevant strategies.

One of the core principles of green chemistry is the use of renewable feedstocks. organic-chemistry.org A significant synthetic route to 2,3-dideoxyhexoses utilizes furfural as a starting material. researchgate.netnih.gov Furfural is a platform chemical that can be produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as agricultural residues. This positions the synthesis within a more sustainable framework compared to petroleum-based starting materials.

Enzymatic synthesis represents a powerful green chemistry tool, offering high selectivity and mild reaction conditions. mdpi.com While a direct enzymatic synthesis for this compound is not widely reported, chemoenzymatic approaches are common for other fucose derivatives. For instance, L-fucokinase/GDP-fucose pyrophosphorylase (FKP) is a bifunctional enzyme used in the synthesis of GDP-fucose and its analogues. nih.gov The enzymatic synthesis of other deoxysugars, such as TDP-deoxysugars, employs a cascade of enzymes to achieve specific deoxygenations. nih.gov These biocatalytic methods often operate in aqueous media at ambient temperature and pressure, significantly reducing the environmental footprint compared to traditional chemical methods that may require harsh reagents and organic solvents. Biological methods are often preferred for synthesizing 2-keto-3-deoxy-sugar acids due to their high specificity and enantioselectivity, which avoids the formation of racemic mixtures and improves yield. mdpi.com

The development of catalytic methods that improve atom economy is another key aspect of green chemistry. Ruthenium-catalyzed cross-metathesis reactions have been used to prepare precursors for 2,3-dideoxy-D-ribosides, demonstrating the potential of transition-metal catalysis in deoxy sugar synthesis. nih.govacs.org Such catalytic approaches minimize the use of stoichiometric reagents, thereby reducing waste.

The following table summarizes green chemistry principles with potential or demonstrated application in the synthesis of this compound and related compounds:

Interactive Data Table: Green Chemistry Approaches in Deoxy Sugar Synthesis

| Green Chemistry Principle | Application in Deoxy Sugar Synthesis | Example / Relevance to this compound |

| Use of Renewable Feedstocks | Starting from biomass-derived platform chemicals. thepharmajournal.com | Synthesis of 2,3-dideoxyhexose analogues from furfural, which is derived from biomass. researchgate.netnih.gov |

| Biocatalysis/Enzymatic Synthesis | Use of enzymes for selective transformations. | Chemoenzymatic synthesis of fucose analogues using enzymes like fucosyltransferases. nih.gov Enzymatic pathways for other deoxysugars showcase potential future routes. mdpi.comnih.gov |

| Catalysis | Employing catalysts to improve efficiency and reduce waste. | Ruthenium-catalyzed reactions for the synthesis of related 2,3-dideoxy-ribosides. nih.govacs.org |

| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. | Catalytic methods generally offer higher atom economy than stoichiometric reactions. |

As the demand for sustainable chemical manufacturing grows, the integration of these green principles will be crucial in shaping the future of this compound synthesis.

Biosynthetic Pathways and Enzymatic Transformations Involving 2,3 Dideoxyfucose

Enzymatic Dehydration and Reduction in Deoxysugar Biosynthesis

The initial steps in the biosynthesis of most deoxysugars, including the proposed pathway for 2,3-dideoxyfucose, involve the action of dehydratases. The biosynthesis is believed to commence with a nucleotide diphosphate (B83284) (NDP)-activated glucose, most commonly thymidine (B127349) diphosphate (TDP)-D-glucose. nih.govnih.gov The first committed step is catalyzed by a 4,6-dehydratase, which converts the NDP-D-glucose into an NDP-4-keto-6-deoxy-D-glucose intermediate. nih.govnih.gov This reaction is a critical branching point for the synthesis of a wide array of deoxysugars. nih.gov

Following the initial 4,6-dehydration, a key step in the formation of dideoxy sugars is the 2,3-dehydration. This reaction is catalyzed by 2,3-dehydratases, which act on the NDP-4-keto-6-deoxy-D-glucose intermediate to produce an unstable NDP-3,4-diketo-2,6-dideoxyhexose. nih.gov This diketo intermediate is then a substrate for subsequent reduction and epimerization reactions that ultimately define the final deoxysugar product. The reduction of the keto groups is carried out by ketoreductases, which are typically dependent on cofactors like NADPH. ubc.ca

| Enzyme Class | Function | Substrate | Product |

| 4,6-Dehydratase | C-4 oxidation and C-6 dehydration | NDP-D-glucose | NDP-4-keto-6-deoxy-D-glucose |

| 2,3-Dehydratase | C-2 and C-3 dehydration | NDP-4-keto-6-deoxy-D-glucose | NDP-3,4-diketo-2,6-dideoxyhexose |

| Ketoreductase | Reduction of keto groups | NDP-keto-deoxysugar intermediates | NDP-hydroxy-deoxysugar intermediates |

Role of Epimerases and Ketoreductases in this compound Pathways

The stereochemistry of the final deoxysugar is determined by the action of epimerases and ketoreductases. Epimerases are responsible for inverting the stereochemistry at specific carbon centers of the sugar ring, while ketoreductases reduce the keto groups introduced by dehydratases to hydroxyl groups with specific stereochemistry. nih.govresearchgate.net

In the proposed pathway for this compound (an L-lyxo-hexose), a series of epimerization and reduction steps would follow the formation of the NDP-3,4-diketo-2,6-dideoxyhexose intermediate. For instance, the biosynthesis of L-rhamnose involves a 3,5-epimerase (RmlC) that acts on a dTDP-4-keto-6-deoxy-D-glucose intermediate. nih.gov Similarly, the synthesis of GDP-L-fucose involves a bifunctional enzyme with both 3,5-epimerase and 4-reductase activities. ubc.canih.gov It is plausible that a similar set of enzymes, including specific epimerases and ketoreductases, are responsible for converting the diketo intermediate into the L-lyxo configuration of this compound. The precise sequence and stereospecificity of these enzymes are what ultimately define the identity of the final sugar product.

| Enzyme | Function | Example from Homologous Pathways |

| Epimerase | Inversion of stereochemistry at C-3 and/or C-5 | RmlC (dTDP-L-rhamnose biosynthesis) nih.gov |

| Ketoreductase | Stereospecific reduction of keto groups | RmlD (dTDP-L-rhamnose biosynthesis), GDP-L-fucose synthase (reductase domain) nih.govwikipedia.org |

Nucleotide-Activated this compound Precursors in Biosynthesis

The biosynthesis of deoxysugars requires the initial activation of a monosaccharide by a nucleotide diphosphate. nih.gov This activation provides the necessary energy for the subsequent enzymatic transformations and also serves as a recognition handle for the biosynthetic enzymes. mdpi.com In bacteria, a wide variety of nucleotide-activated sugars have been identified, with TDP being a common carrier for deoxysugars. nih.govnih.gov

The precursor for the biosynthesis of this compound is presumed to be a nucleotide-activated form, likely TDP-2,3-dideoxyfucose. The biosynthesis starts with TDP-D-glucose, which is synthesized from glucose-1-phosphate and dTTP by the enzyme TDP-D-glucose synthase. nih.gov This activated precursor then enters the multistep enzymatic cascade described above. The final product, NDP-2,3-dideoxyfucose, can then be utilized by glycosyltransferases for incorporation into various glycoconjugates. utexas.edu

| Nucleotide Carrier | Activated Sugar | Role |

| Thymidine Diphosphate (TDP) | TDP-D-glucose | Initial precursor for the biosynthetic pathway |

| Thymidine Diphosphate (TDP) | TDP-2,3-dideoxyfucose | Final activated deoxysugar for glycosylation |

Glycodiversification Strategies Utilizing this compound Biosynthetic Machinery

The understanding of deoxysugar biosynthetic pathways has paved the way for "glycodiversification," a strategy aimed at creating novel glycosylated molecules with potentially altered or improved biological activities. utexas.edunih.gov This is often achieved through combinatorial biosynthesis, where genes from different biosynthetic pathways are combined to produce "unnatural" natural products. nih.gov

The biosynthetic machinery for this compound presents an attractive target for such glycoengineering efforts. By expressing the genes responsible for this compound biosynthesis in a host organism that produces a specific aglycone, it is possible to generate novel glycosides containing this rare sugar. nih.gov Furthermore, the substrate promiscuity of some glycosyltransferases allows for the transfer of engineered or non-native sugars to various acceptor molecules. utexas.edu This approach holds significant promise for the development of new antibiotics and other therapeutic agents by modifying the sugar moieties of known bioactive compounds. nih.gov

Structural Characterization and Conformational Analysis of 2,3 Dideoxyfucose Containing Architectures

Advanced Spectroscopic Methodologies for 2,3-Dideoxyfucose Analysis

The structural elucidation and conformational analysis of this compound and its conjugates rely on a suite of advanced spectroscopic techniques. These methodologies provide detailed insights into the molecule's atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dideoxyfucose Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including this compound. researchgate.netslideshare.netjchps.comomicsonline.org By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular structure. jchps.com

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the types and number of protons and carbons in the molecule. scribd.com In the case of this compound, the absence of hydroxyl groups at the C-2 and C-3 positions would result in characteristic upfield shifts for the corresponding proton and carbon signals compared to its parent fucose molecule. The chemical shifts in NMR are influenced by the electronegativity of neighboring atoms; more electronegative atoms tend to deshield protons, resulting in larger shift values. slideshare.net

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. researchgate.netslideshare.netscribd.com Techniques such as Correlation Spectroscopy (COSY) identify proton-proton couplings, allowing for the tracing of the proton network within the this compound ring. slideshare.netscribd.com Heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) link protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. omicsonline.orgscribd.com These experiments are invaluable for the unambiguous assignment of all proton and carbon signals in the this compound structure.

Conformational studies of this compound-containing molecules can be performed using Nuclear Overhauser Effect (NOE) experiments. researchgate.net These experiments measure the through-space interactions between protons, providing information about their proximity and thus the molecule's three-dimensional shape. researchgate.net For branched oligosaccharides containing 2,3-disubstituted residues, NOE data, in conjunction with theoretical calculations, can be used to understand the conformational preferences around the glycosidic linkages. researchgate.netnih.gov

A hypothetical ¹H and ¹³C NMR chemical shift table for a generic this compound residue is presented below, based on general principles for deoxysugars. Actual values can vary depending on the solvent and the specific structure of the conjugate. illinois.edu

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | ~4.5-5.2 | ~95-105 |

| H-2ax, H-2eq | ~1.5-2.0 | ~30-40 |

| H-3ax, H-3eq | ~1.6-2.1 | ~30-40 |

| H-4 | ~3.5-4.0 | ~70-75 |

| H-5 | ~3.8-4.2 | ~68-72 |

| H-6 (CH₃) | ~1.1-1.3 | ~15-20 |

Mass Spectrometry (MS) for Elucidating this compound Conjugates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of molecules by measuring their mass-to-charge ratio. ucdavis.edu In the context of this compound conjugates, MS is essential for confirming the identity of the molecule and for sequencing complex glycans. nih.govsigmaaldrich.com

Various ionization techniques can be employed for the analysis of glycans, including Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). nih.govsigmaaldrich.com Neutral glycans often have low ionization efficiency and are typically detected as adducts with alkali metals, such as [M+Na]⁺. sigmaaldrich.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides detailed structural information. nih.gov Collision-Induced Dissociation (CID) is a common fragmentation method that can provide information about the sequence and branching of oligosaccharides. ucdavis.edunih.gov The fragmentation of glycans can involve both glycosidic bond cleavages and cross-ring cleavages, the latter being particularly informative for determining the linkage positions. nih.gov For larger and more complex N-linked glycans, high-energy CID in a MALDI-TOF/TOF mass spectrometer often produces ¹,⁵Xn cross-ring cleavages. nih.gov The fragmentation patterns of this compound-containing glycans would be influenced by the absence of the hydroxyl groups at the C-2 and C-3 positions, potentially leading to characteristic fragmentation pathways.

The table below outlines common fragment ions observed in the mass spectra of glycans.

| Ion Type | Description |

| B ions | Contain the non-reducing end |

| Y ions | Contain the reducing end |

| C ions | Contain the non-reducing end |

| Z ions | Contain the reducing end |

| X ions | Result from cross-ring cleavage |

| A ions | Result from cross-ring cleavage |

Raman Spectroscopy for Conformational Studies

X-ray Crystallography of this compound-Ligand Interactions

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal of the substance. nih.govsemanticscholar.org This method provides a detailed, atomic-level view of the spatial arrangement of atoms and the interactions between molecules. nih.govspringernature.com

In the context of this compound, X-ray crystallography can be employed to study its interactions with proteins and other macromolecules. nih.govsemanticscholar.org By co-crystallizing a protein with this compound or soaking a protein crystal in a solution containing the sugar, it is possible to determine the structure of the protein-ligand complex. nih.govnih.gov

The resulting electron density map reveals the precise binding mode of this compound within the protein's binding site. nih.gov This information is crucial for understanding the molecular basis of recognition and for structure-based drug design. The absence of the hydroxyl groups at the C-2 and C-3 positions of this compound would significantly alter its hydrogen bonding capabilities compared to fucose, leading to different and potentially more specific interactions with a protein receptor. Recent advancements in X-ray crystallography, including the ability to study complexes at ambient temperatures, can provide a more physiologically relevant picture of these interactions. frontiersin.org

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling are indispensable tools for studying the structure, dynamics, and interactions of molecules at an atomic level. nih.gov These methods complement experimental techniques by providing insights that are often difficult to obtain through experiments alone.

Molecular Dynamics (MD) simulations can be used to investigate the conformational changes and stability of this compound and its complexes with proteins. mdpi.comnih.gov By simulating the movements of atoms over time, MD can reveal the dynamic behavior of the molecule and the nature of its interactions with its binding partner. nih.govnih.gov Such simulations have been used to study the binding of 2-deoxy-D-glucose to the main protease of SARS-CoV-2. mdpi.com A similar approach could be applied to understand the interactions of this compound with its biological targets.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and properties of this compound. nih.govmdpi.com DFT methods can predict various properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to validate the computational models. nih.gov A study on mono- and dideoxyhexopyranose derivatives using DFT methods revealed that C-3 deoxygenation can impart greater instability compared to deoxygenation at other positions. nih.gov

| Computational Method | Application for this compound |

| Molecular Dynamics (MD) | Simulating conformational dynamics and protein-ligand interactions |

| Density Functional Theory (DFT) | Calculating optimized geometry, electronic properties, and spectroscopic parameters |

Biological Roles and Functional Implications of 2,3 Dideoxyfucose in Complex Glycoconjugates

Integration of 2,3-Dideoxyfucose in Bacterial Lipopolysaccharides (LPS)

Lipopolysaccharides (LPS) are major components of the outer membrane of most Gram-negative bacteria, acting as a structural barrier and a primary point of interaction with the host. nih.gov LPS is a tripartite molecule consisting of lipid A, a core oligosaccharide, and a distal O-antigen polysaccharide. nih.gov While the core oligosaccharide is relatively conserved within a bacterial species, the O-antigen exhibits immense structural variability and is a major determinant of the serological specificity of the bacterium. It is within this O-antigen that dideoxy sugars, including this compound, are often found.

Role of this compound-Containing LPS in Host-Pathogen Interactions

The O-antigen portion of LPS is a major virulence factor for many pathogenic bacteria. Its structural diversity, often involving unique sugars like this compound, plays a critical role in evading the host immune response. The presence of these unusual sugars can render the LPS a poor substrate for host enzymes that might otherwise degrade it. Furthermore, the O-antigen is a primary target for the host's adaptive immune system, specifically antibodies. The unique structural motifs created by the inclusion of this compound contribute to the specific antigenicity of the bacterial strain. This means that antibodies raised against one strain of bacteria with a particular O-antigen may not recognize another strain with a different O-antigen structure, even if the difference is a single sugar residue like this compound. This diversity allows bacteria to evade pre-existing immunity in a host population.

The interaction between LPS and host cells is a critical aspect of pathogenesis. mdpi.comnih.gov The structure of the LPS, including its O-antigen, can influence bacterial adherence to host cells and modulate the host's inflammatory response. mdpi.comnih.gov For example, modifications to the core region of the LPS of Legionella pneumophila have been shown to affect its interaction with host macrophages. nih.gov While specific studies on this compound are limited, the general principle is that the terminal sugars of the O-antigen are key recognition elements.

Presence of this compound in Other Glycoproteins and Glycolipids

While the most well-documented role of this compound is in bacterial LPS, the potential for its incorporation into other glycoconjugates exists. Glycoproteins and glycolipids are ubiquitous in nature, involved in a vast array of biological processes from cell signaling to immune recognition. researchgate.net The enzymatic machinery for synthesizing and incorporating dideoxy sugars is primarily found in bacteria. Therefore, the presence of this compound in eukaryotic glycoproteins and glycolipids is not a common occurrence. However, pathogens can manipulate host cell glycosylation pathways, and it is conceivable, though not extensively documented, that bacterial-derived sugars could be incorporated into host glycoconjugates during infection.

The incorporation of amino sugars like D-glucosamine into glycoproteins and glycolipids has been demonstrated in plant and animal cells. nih.gov The transport and incorporation of various sugar precursors into complex carbohydrates is a fundamental cellular process. nih.gov The presence of dideoxy sugars in bacterial systems highlights the diversity of carbohydrate structures that can be synthesized and utilized in nature.

Recognition of this compound as a Structural Motif in Biological Recognition

The specificity of biological interactions is often mediated by the precise recognition of three-dimensional structures. In the context of glycobiology, the unique shapes and chemical properties of different sugar residues provide a vast repertoire for molecular recognition.

Protein-Carbohydrate Interactions Involving Dideoxyfucose

Protein-carbohydrate interactions are fundamental to many biological processes, including cell adhesion, signaling, and immunity. nih.gov These interactions are typically characterized by a high degree of specificity, with carbohydrate-binding proteins, or lectins, recognizing particular sugar residues or arrangements of sugars. The binding affinity is often weak for a single sugar but is amplified through multivalent interactions. nih.gov

The absence of hydroxyl groups at the C-2 and C-3 positions of this compound would significantly alter its interaction with a protein binding site compared to its parent sugar, fucose. Hydrogen bonds are a major contributor to the stability of protein-carbohydrate complexes, and the loss of two potential hydrogen bond donors/acceptors would necessitate a different mode of binding. nih.gov Interactions would likely be dominated by van der Waals forces and hydrophobic interactions, where the less polar nature of the dideoxy sugar could be favorable. The specificity of a lectin for this compound would depend on the shape and chemical complementarity of its binding pocket.

Contribution of Dideoxyfucose to Glycan Specificity

In the context of bacterial O-antigens, the presence of a dideoxy sugar can define a specific serotype. For example, different species of Salmonella are classified based on the composition of their O-antigens, which often contain various dideoxyhexoses. This serological specificity is a direct result of the unique epitopes created by these sugars. The immune system generates antibodies that can distinguish between these closely related structures, highlighting the significant contribution of dideoxy sugars to glycan specificity.

Chemical Biology Applications of 2,3 Dideoxyfucose and Its Probes

Design and Synthesis of 2,3-Dideoxyfucose-Based Chemical Probes

The design of chemical probes based on this compound hinges on creating analogues that are recognized and processed by the cellular enzymes of the fucose salvage pathway, while also carrying a chemical handle for detection or manipulation. nih.gov The core principle involves modifying the fucose structure with minimal steric bulk to ensure metabolic acceptance, often by installing small, bioorthogonal reactive groups like azides or alkynes. nih.gov These groups are chemically inert in the biological environment but can undergo highly specific ligation reactions with exogenously supplied probes. nih.gov

The synthesis of these probes often starts from readily available precursors and involves multi-step chemical transformations. Enantioselective syntheses have been developed to produce various 2,3-dideoxysugars, including fucose analogues, from starting materials like furfural (B47365). researchgate.net These routes employ a series of chemo-, regio-, and diastereoselective oxidation and reduction reactions to achieve the desired stereochemistry and install necessary functional groups. researchgate.net For instance, the synthesis of fluorinated fucose analogues, designed as potential metabolic inhibitors, involves key steps such as deoxyfluorination using reagents like diethylaminosulfur trifluoride (DAST). nih.gov

A common strategy for creating imaging probes is the introduction of an azide (B81097) group, for example at the C-6 position, to create a 6-azidofucose analogue. This allows for subsequent reaction with alkyne-containing fluorescent dyes via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. nih.govnih.gov The design process also extends to creating probes for affinity purification, where the azide or alkyne handle can be ligated to a biotin-functionalized reagent. ljmu.ac.uk

Table 1: Examples of Synthesized Fucose Analogues and Their Design Features

| Probe/Analogue Name | Structural Modification | Synthetic Strategy Highlights | Designed Application |

| 6-Azidofucose | Azide group at C-6 position | Modification of L-fucose to introduce the azide as a bioorthogonal handle. | Metabolic labeling and subsequent click chemistry for imaging and proteomics. nih.govnih.gov |

| Peracetylated 2-deoxy-2-fluoro-L-fucose | Fluorine atom at C-2 position | Synthesized from L-fucose; involves protection-deprotection and fluorination steps. | Inhibition of fucosylation; probing enzyme activity. nih.gov |

| Peracetylated 6,6-difluoro-L-fucose | Two fluorine atoms at C-6 position | Multi-step synthesis involving oxidation of a protected galactose derivative followed by deoxyfluorination with DAST. nih.gov | Metabolic inhibition and study of fucosylation-dependent pathways. nih.gov |

| This compound Precursors | Dideoxy pyranose ring | Enantioselective synthesis from furfural using chemo- and diastereoselective reactions. researchgate.net | Scaffold for further functionalization into various probes. researchgate.net |

| Alkyne-derivatized Fucose | Terminal alkyne group | Introduction of an alkyne moiety for click chemistry reactions. | Bioorthogonal labeling for imaging and affinity purification. nih.govljmu.ac.uk |

Applications in Glycan Imaging and Labeling

This compound-based probes, particularly those equipped with bioorthogonal handles, are powerful tools for the fluorescent imaging and labeling of fucosylated glycans. nih.gov The primary technique employed is metabolic labeling, where cells are cultured in media supplemented with the fucose analogue. nih.gov The analogue is taken up by the cells and enters the fucose salvage pathway, where it is converted to a GDP-fucose derivative and subsequently incorporated into nascent glycans by fucosyltransferases (FUTs). nih.gov

Once the azido-fucose analogue is integrated into cellular glycoconjugates, it can be visualized using click chemistry. nih.gov By adding an alkyne-functionalized fluorescent dye, a covalent bond is formed specifically with the azide-tagged glycans. nih.gov This approach has been successfully used to image fucosylated glycoproteins both on the cell surface and within intracellular compartments like the Golgi apparatus. nih.gov

This method offers high specificity and sensitivity, as the fluorescent signal is only generated after the bioorthogonal ligation event. nih.gov Flow cytometry can be used to quantify the level of fucosylation on the cell surface, while fluorescence microscopy provides spatial information on the localization of these glycans. nih.gov This enables researchers to study the dynamics of fucosylation in various cell types and under different conditions, such as comparing fucosylation patterns in normal versus cancer cells. nih.gov

Table 2: Techniques for Imaging and Labeling Fucosylated Glycans

| Technique | Probe Used | Detection Method | Key Findings |

| Metabolic Labeling with Click Chemistry | 6-Azidofucose | Copper(I)-catalyzed cycloaddition with an alkyne-fluorophore (e.g., derived from naphthalimide). nih.gov | Visualized and quantified fucosylated glycoconjugates on the cell surface and inside cells; demonstrated incorporation via the fucose salvage pathway. nih.govnih.gov |

| Flow Cytometry | 6-Azidofucose + Biotinylated Alkyne/Fluorogenic Probe | Detection of fluorescence or streptavidin-conjugated fluorophore. | Provided quantitative data on the distinct fluorescent signals from cells treated with the azido-sugar, confirming its incorporation. nih.govnih.gov |

| Fluorescence Microscopy | 6-Azidofucose + Alkyne-Fluorophore | Direct visualization of fluorescence signal in fixed or living cells. | Revealed the intracellular localization of fucosylated glycans, facilitating the study of their trafficking and distribution. nih.gov |

Elucidating Biological Pathways with this compound Analogues

Analogues of this compound are instrumental in elucidating the roles of fucosylation in various biological pathways, including cell proliferation, signaling, and disease progression. nih.gov By designing analogues that act as inhibitors or reporters, researchers can dissect the function of specific enzymes and track the flow of metabolites through interconnected pathways. nih.govnih.gov

One powerful application is the use of fluorinated fucose analogues as metabolic inhibitors. nih.gov For example, compounds like 6,6-difluoro-L-fucose have been shown to significantly inhibit the proliferation of human colon cancer cells and endothelial cells. nih.gov By studying the mechanism of these inhibitors, insights can be gained into the downstream consequences of aberrant fucosylation. Interestingly, while some fluorinated fucoses like 2-deoxy-2-fluoro-L-fucose are potent inhibitors of specific enzymes like α1,6-fucosyltransferase (FUT8), others appear to act on different targets within the broader de novo GDP-fucose biosynthetic pathway. nih.gov This differential activity allows for the fine-tuned dissection of the fucosylation machinery.

Furthermore, metabolic labeling with isotope-coded fucose analogues, analogous to the use of ¹³C-labeled glucose or glutamine in metabolomics, can be employed to trace the metabolic fate of fucose. nih.govresearchgate.net By feeding cells an isotopically labeled fucose analogue and analyzing the mass shifts in downstream metabolites and glycans using mass spectrometry, it is possible to map carbon transitions and confirm pathway activities. nih.govnih.gov This approach helps to confirm known metabolic routes and can lead to the discovery of new enzymatic functions or metabolic shunts. researchgate.net The use of such analogues as mechanism-based inactivators for specific glycosidases can also help to identify and characterize these enzymes within complex biological systems. ubc.ca

Table 3: Use of this compound Analogues in Pathway Elucidation

| Analogue | Biological System | Pathway/Enzyme Targeted | Research Finding |

| 6,6-Difluoro-L-fucose | Human colon cancer cells (HCT116), Human umbilical vein endothelial cells (HUVEC) | Fucosylation-dependent pathways | Showed significant inhibitory activity against cell proliferation, suggesting that fucosylation is critical for cancer and endothelial cell growth. nih.gov |

| 2-Deoxy-2-fluoro-L-fucose | Mammalian cells | α1,6-fucosyltransferase (FUT8) | Acted as a potent inhibitor of FUT8 but did not affect cell proliferation, indicating that core fucosylation by FUT8 is not the primary target for the anti-proliferative effects of other fluorinated fucoses. nih.gov |

| 2'-Deoxy-2'-fluorocellobiose | Agrobacterium faecalis | β-glucosidase | Acted as a mechanism-based inactivator, allowing for the trapping and identification of the glycosyl-enzyme intermediate, demonstrating aglycon specificity in enzyme inhibition. ubc.ca |

| Isotope-labeled Fucose Analogues | General metabolic studies | Central metabolism, Glycan biosynthesis | Principle adapted from ¹³C-labeling studies; allows for tracing the fate of fucose through metabolic networks to quantify fluxes and identify active pathways. nih.govnih.gov |

Methodological Advances in 2,3 Dideoxyfucose Research

Chemometric Approaches in 2,3-Dideoxyfucose Data Analysis

Modern research on this compound, particularly in the context of metabolomics or bioprocess engineering, generates vast and complex datasets from techniques like GCxGC-TOFMS. nih.gov Chemometrics, the application of statistical and mathematical methods to chemical data, is crucial for extracting meaningful information.

Multivariate data analysis (MVDA) techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are used to analyze these complex datasets. nih.gov PCA can reduce the dimensionality of the data, identifying patterns and revealing relationships between different samples. For example, PCA has been used to differentiate metabolite profiles from yeast cells under different metabolic conditions. nih.gov Similarly, in studies of antibody glycosylation, MVDA has been essential for correlating changes in growth media with specific glycan profiles, a task that would be impossible with simple univariate analysis. nih.gov For research involving this compound, these chemometric approaches would allow scientists to identify factors influencing its production or to pinpoint its role as a biomarker in complex biological systems.

Strategies for Isotopic Labeling of this compound for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and to elucidate reaction mechanisms. wikipedia.org In the context of this compound research, labeling with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) is invaluable. nih.gov These labeled compounds act as tracers that can be monitored using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org

Strategies for producing isotopically labeled this compound typically involve biosynthesis or chemical synthesis. In a biosynthetic approach, a microorganism like Escherichia coli capable of producing the sugar is grown in a medium containing a labeled precursor as the sole carbon or nitrogen source. unl.ptutoronto.ca For example, using [²H,¹³C]-glucose in a D₂O-based growth medium can produce highly deuterated and ¹³C-labeled metabolites. unl.pt Chemical synthesis offers a more direct route, where specific atoms can be replaced using labeled reagents, such as using deuterium chloride (DCl) and deuterium oxide (D₂O) as a deuterium source. researchgate.net These labeled versions of this compound are critical for metabolic flux analysis and for use as internal standards in quantitative MS-based studies. researchgate.net

| Isotope | Typical Use | Detection Method | Source(s) |

| Deuterium (²H or D) | Tracing metabolic pathways, internal standards, studying kinetic isotope effects. | Mass Spectrometry (MS), NMR Spectroscopy | wikipedia.orgresearchgate.netresearchgate.net |

| Carbon-13 (¹³C) | Elucidating biosynthetic pathways, metabolic flux analysis, structural NMR. | Mass Spectrometry (MS), NMR Spectroscopy | wikipedia.orgunl.ptutoronto.ca |

| Nitrogen-15 (¹⁵N) | Labeling of nitrogen-containing derivatives or biomolecules they are attached to. | NMR Spectroscopy, Mass Spectrometry (MS) | nih.govunl.pt |

Future Perspectives in 2,3 Dideoxyfucose Research

Computational Design of Enzymes for Dideoxyfucose Biosynthesis

The biosynthesis of rare sugars like 2,3-dideoxyfucose is often inefficient in natural systems, limiting its availability for research and industrial applications. Computational enzyme design offers a promising avenue to overcome this limitation by creating novel or improved enzymes for its synthesis. This approach combines principles of protein engineering, molecular modeling, and bioinformatics to tailor enzyme function. muni.cznih.gov

Future research in this area will likely focus on several key strategies:

De Novo Enzyme Design: This involves the creation of entirely new enzymes that can catalyze the specific chemical reactions required for this compound synthesis. nih.gov Computational algorithms can be used to design an active site with the ideal geometry and chemical environment to stabilize the transition state of the desired reaction.

Enzyme Engineering and Directed Evolution: Existing enzymes, such as those involved in the biosynthesis of other deoxysugars, can be modified to alter their substrate specificity and catalytic activity. muni.cznih.gov Computational tools can identify key amino acid residues for mutagenesis to enhance the production of this compound. muni.cz This can be coupled with directed evolution techniques to rapidly screen large libraries of enzyme variants for improved performance. muni.cz

Metabolic Pathway Engineering: Computational models can be used to design and optimize entire metabolic pathways for the production of this compound in microbial hosts like E. coli. nih.gov This involves identifying and assembling the necessary enzymatic steps and balancing metabolic flux to maximize product yield. nih.gov

| Computational Approach | Description | Potential Application for this compound Biosynthesis |

| Homology Modeling | Creates a 3D model of a target enzyme based on the known structure of a related protein. | Model enzymes from known deoxysugar biosynthetic pathways to understand their structure-function relationships. |

| Molecular Docking | Predicts the preferred orientation of a substrate when bound to an enzyme's active site. | Simulate the binding of precursors to engineered enzymes to assess their potential for this compound synthesis. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats the active site with high-level quantum mechanics and the rest of the protein with classical molecular mechanics. | Elucidate the detailed reaction mechanism of key enzymatic steps in the biosynthesis of this compound. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to understand protein dynamics. | Assess the stability and conformational changes of computationally designed enzymes for this compound synthesis. |

Engineering Novel Glycoconjugates with this compound

Glycoconjugates, which are carbohydrates linked to proteins or lipids, play crucial roles in a wide range of biological processes. The incorporation of this compound into these molecules could lead to the development of novel therapeutics, diagnostics, and research tools.

The unique structure of this compound can be leveraged to create glycoconjugates with enhanced properties:

Increased Stability: The absence of hydroxyl groups at the C-2 and C-3 positions can make the glycosidic linkage more resistant to enzymatic and chemical degradation, leading to glycoconjugates with longer half-lives.

Altered Biological Activity: The modified sugar moiety can change the binding affinity and specificity of the glycoconjugate for its target receptors, potentially leading to new therapeutic effects.

Probing Biological Systems: Glycoconjugates containing this compound can be used as molecular probes to study the role of carbohydrate-protein interactions in various biological processes. The synthesis of related fluorinated fucose derivatives and their incorporation into glycoconjugates has already demonstrated the potential of using modified sugars as probes in glycobiology. researchgate.net

Future research will likely focus on chemoenzymatic approaches to synthesize these novel glycoconjugates. This involves a combination of chemical synthesis to produce the this compound building block and enzymatic methods to attach it to proteins or lipids using engineered glycosyltransferases. nih.gov The development of efficient synthetic routes to access a variety of deoxy amino L-sugars will be crucial for the assembly of such bacterial glycoconjugates. acs.org

| Glycoconjugate Class | Potential Application of this compound Incorporation |

| Glycoproteins | Development of more stable therapeutic proteins with altered receptor binding properties. |

| Glycolipids | Creation of novel modulators of cell signaling pathways and immune responses. |

| Carbohydrate-based Vaccines | Design of synthetic antigens that can elicit a more specific and robust immune response. |

Advances in High-Throughput Screening for this compound-Binding Molecules

The discovery of molecules that specifically bind to this compound is essential for developing new drugs and diagnostic tools. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify such binding partners. nih.govjocpr.com

Recent advances in HTS technologies are poised to accelerate the discovery of this compound-binding molecules: jocpr.comembopress.org

Label-Free Detection Methods: Techniques such as surface plasmon resonance (SPR) and mass spectrometry can detect binding events without the need for fluorescent or radioactive labels, reducing the risk of artifacts and allowing for the screening of a wider range of compounds. embopress.org

Carbohydrate Microarrays: These platforms allow for the high-throughput analysis of carbohydrate-protein interactions by immobilizing a library of carbohydrates, including this compound, on a solid surface and then screening for binding to a target protein.

Phenotypic Screening: This approach involves screening for compounds that induce a specific cellular response that is dependent on the presence of this compound, rather than just screening for binding to the sugar itself. jocpr.com

Affinity Selection Mass Spectrometry (ASMS): This technique combines affinity chromatography with mass spectrometry to rapidly identify compounds that bind to a target molecule, such as a protein that recognizes this compound.

The integration of artificial intelligence and machine learning algorithms into HTS data analysis can further enhance the efficiency of identifying promising lead compounds. jocpr.com

| HTS Technology | Principle | Relevance to this compound Research |

| Fluorescence-Activated Cell Sorting (FACS) | Sorts cells based on their fluorescence, which can be linked to a binding event. | Screening of cell-based libraries for receptors that bind to fluorescently labeled this compound glycoconjugates. nih.gov |

| Phage and mRNA Display | Displays peptides or proteins on the surface of bacteriophages or linked to their own mRNA, allowing for the selection of binders from large libraries. | Identification of peptides or proteins that bind specifically to this compound. nih.gov |

| Holdup Assay | A high-throughput method to measure the binding of proteins to immobilized substrates. | Screening of carbohydrate-binding modules for their affinity and specificity to this compound. biorxiv.orgbiorxiv.org |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3-dideoxyfucose, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Review literature for established synthetic pathways (e.g., glycosylation, deoxygenation reactions). For example, similar fluorinated phenylacetic acid derivatives are synthesized via nucleophilic substitution or enzymatic catalysis .

- Step 2 : Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) to maximize yield. Validate purity via HPLC or NMR, ensuring compliance with spectral databases like PubChem .

- Step 3 : Compare results with analogs (e.g., 2,6-diamino derivatives) to identify trends in steric/electronic effects .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodology :

- Step 1 : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₆H₁₂O₃) .

- Step 2 : Assign stereochemistry via 2D NMR (COSY, HSQC) and compare with computational models (e.g., density functional theory).

- Step 3 : Cross-validate with X-ray crystallography if crystalline forms are obtainable.

Q. What is the biological relevance of this compound in glycobiology or antimicrobial studies?

- Methodology :

- Step 1 : Screen for glycosidase inhibition using enzyme assays (e.g., α-L-fucosidase).

- Step 2 : Evaluate antimicrobial activity via MIC assays against Gram-positive/negative strains.

- Step 3 : Cross-reference with databases (e.g., PubChem BioAssay) to identify mechanistic parallels with structurally related deoxy sugars .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology :

- Step 1 : Perform meta-analysis of existing literature, isolating variables (e.g., assay conditions, purity thresholds).

- Step 2 : Replicate conflicting experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Step 3 : Apply statistical tools (ANOVA, Bland-Altman plots) to quantify variability and identify confounding factors .

Q. What experimental designs are optimal for studying this compound’s role in glycoconjugate interactions?

- Methodology :

- Step 1 : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with lectins or receptors.

- Step 2 : Employ molecular dynamics simulations to predict interaction hotspots, validated by mutagenesis studies.

- Step 3 : Integrate glycan microarray data to map specificity profiles .

Q. How can researchers address challenges in scaling up this compound synthesis without compromising stereochemical integrity?

- Methodology :

- Step 1 : Evaluate continuous-flow chemistry vs. batch processes for critical deoxygenation steps.

- Step 2 : Implement in-line analytics (e.g., FTIR, PAT tools) for real-time monitoring of intermediates.

- Step 3 : Optimize purification via simulated moving bed (SMB) chromatography to maintain enantiomeric excess .

Q. What computational tools are effective for predicting the metabolic fate of this compound in biological systems?

- Methodology :

- Step 1 : Use QSAR models to predict ADME properties (e.g., Bioavailability Radar).

- Step 2 : Apply pathway analysis software (e.g., MetaCore) to map potential catabolic routes.

- Step 3 : Validate predictions with isotopic tracing (¹³C/²H-labeled analogs) in cell cultures .

Methodological Guidance for Data Handling

- Data Contradiction Analysis :

- Literature Integration :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.